The synthesis of maltotriose can be achieved via two main methods: enzymatic hydrolysis and chemical synthesis.
Maltotriose has a molecular formula of and a molecular weight of approximately 504.48 g/mol. The structure consists of three glucose units linked by α-1,4 glycosidic bonds:
Maltotriose participates in various chemical reactions, primarily involving hydrolysis and fermentation:
The mechanism by which maltotriose exerts its effects primarily revolves around its role as a fermentable sugar:
Maltotriose exhibits several notable physical and chemical properties:
These properties make maltotriose suitable for various applications in food science and biotechnology.
Maltotriose has several scientific and industrial applications:
Maltotriose (C₁₈H₃₂O₁₆) is a linear trisaccharide composed of three α-D-glucose units connected via α(1→4) glycosidic bonds. This configuration arises from the partial hydrolysis of starch by amylases, where maltotriose represents a key intermediate product [1] [5]. The molecule features a reducing end with a free anomeric carbon (C1) capable of mutarotation, and a non-reducing end terminated by a glucopyranose ring. The central glucose unit bridges the terminal residues through its C1 and C4 hydroxyl groups, creating a characteristic rigid helical twist in the glycosidic backbone [4] [7]. This bonding pattern distinguishes maltotriose from isomeric oligosaccharides like panose (α-1,6-linked), which exhibit branched structures [9]. The specific glycosidic linkages confer resistance to human intestinal maltase-glucoamylase compared to maltose, leading to partial digestion and prebiotic effects [1] [5].
Table 1: Comparative Glycosidic Bonding in Oligosaccharides
Oligosaccharide | Linkage Type | Reducing End | Biological Origin |
---|---|---|---|
Maltotriose | α(1→4) x 2 | Yes | Starch hydrolysis |
Panose | α(1→6) + α(1→4) | Yes | Microbial transglycosylation |
Isomaltotriose | α(1→6) x 2 | Yes | Dextran hydrolysis |
Maltotetraose | α(1→4) x 3 | Yes | Starch hydrolysis |
Maltotriose exhibits high water solubility (554 g/L at 25°C) due to extensive hydrogen bonding between its hydroxyl groups and water molecules. This solubility exceeds that of longer maltooligosaccharides like maltohexaose (252 g/L) due to reduced molecular packing efficiency [5]. Crystallization behavior is influenced by supersaturation levels, yielding anhydrous or hydrate forms. The compound displays hygroscopicity, necessitating controlled humidity (<30% RH) during storage to prevent deliquescence [10]. Thermal stability analysis reveals decomposition above 160°C, with glass transition temperature (Tg) at ~100°C for amorphous forms. Hydrolytic stability is pH-dependent, with maximum stability at pH 5–7; acid-catalyzed hydrolysis accelerates below pH 3 [1] [10].
Table 2: Physicochemical Properties of Maltooligosaccharides
Property | Maltotriose | Maltotetraose | Maltohexaose |
---|---|---|---|
Molecular Weight (g/mol) | 504.4 | 666.6 | 990.9 |
Water Solubility (g/L, 25°C) | 554 | 350 | 252 |
Hydrogen Bond Donors | 11 | 14 | 20 |
Glass Transition Temp (°C) | ~100 | ~115 | ~130 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural assignment for maltotriose. Key ¹H-NMR signals include anomeric protons at δ 5.40 (α-reducing end), δ 5.22 (non-reducing end), and δ 4.65 (β-reducing end) in D₂O [3]. ¹³C-NMR resolves glycosidic linkage carbons at δ 100–103 (C1 signals) and ring carbons at δ 60–80. Two-dimensional experiments (COSY, TOCSY, HSQC) confirm connectivity: reducing-end α-glucose H1/C1 correlates to H2/C2, while α(1→4)-linked residues show H1-to-C4' cross-peaks in HMBC spectra [3] [8].
Infrared (IR) Spectroscopy: Characteristic absorptions include O-H stretch (3400 cm⁻¹), C-H stretch (2930 cm⁻¹), and glycosidic bond C-O-C asymmetry (1150 cm⁻¹). Anomeric configuration is confirmed by α-linkage bands at 844 cm⁻¹ [4] [6].
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode detects [M-H]⁻ ion at m/z 503. Negative-ion MS/MS fragments reveal glycosidic cleavages: m/z 341 (loss of terminal glucose), m/z 179 (B₁ ion), and m/z 161 (C₁ ion) [3] [9]. Matrix-assisted laser desorption/ionization (MALDI-TOF) with DHB matrix shows [M+Na]⁺ adduct at m/z 527.
Table 3: Characteristic NMR Chemical Shifts for Maltotriose (D₂O, ppm)
Residue | H1 | H2 | H3 | H4 | C1 |
---|---|---|---|---|---|
Non-reducing end | 5.22 | 3.55 | 3.72 | 3.42 | 100.8 |
α(1→4)-Linked middle | 5.40 | 3.65 | 3.78 | 3.62 | 99.9 |
Reducing end (α) | 5.20 | 3.52 | 3.75 | 3.50 | 92.5 |
Reducing end (β) | 4.65 | 3.25 | 3.70 | 3.48 | 97.0 |
List of Compounds Mentioned:
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